molecular formula C15H14 B6327309 3-(3-Biphenyl)-1-propene CAS No. 58144-28-8

3-(3-Biphenyl)-1-propene

Cat. No.: B6327309
CAS No.: 58144-28-8
M. Wt: 194.27 g/mol
InChI Key: ZGXIJEJMSSAUGS-UHFFFAOYSA-N
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Description

3-(3-Biphenyl)-1-propene is an organic compound that features a biphenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Biphenyl)-1-propene can be synthesized through several methods, including the Suzuki cross-coupling reaction and Wittig olefination. The Suzuki cross-coupling reaction involves the reaction of 3-formylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base . The Wittig olefination involves the reaction of a phosphonium ylide with an aldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki cross-coupling reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Biphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, diols, halogenated biphenyl derivatives, and hydrogenated biphenyl derivatives.

Scientific Research Applications

3-(3-Biphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Biphenyl)-1-propene involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propene chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Biphenyl)-1-propene
  • 3-(2-Biphenyl)-1-propene
  • 3-(3-Biphenyl)-2-propene

Uniqueness

3-(3-Biphenyl)-1-propene is unique due to its specific substitution pattern on the biphenyl ring, which can influence its re

Properties

IUPAC Name

1-phenyl-3-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-7-13-8-6-11-15(12-13)14-9-4-3-5-10-14/h2-6,8-12H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXIJEJMSSAUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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